molecular formula C16H15IO3 B2394054 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde CAS No. 426231-13-2

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde

Cat. No. B2394054
CAS RN: 426231-13-2
M. Wt: 382.197
InChI Key: ZWNOIQDLUAIUGJ-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde” belongs to the class of organic compounds known as benzyl ethers . These are aromatic ethers with the general formula ROCR’ (R = alkyl, aryl; R’=benzyl). They are used in a variety of chemical reactions, often as protective groups for alcohols .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For example, Schiff base ligands were obtained by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pinacol boronic esters, which are similar to benzyl ethers, can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 4-Benzyloxybenzoylchloride, are known to be combustible liquids .

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde”. For example, monobenzone, a compound with a similar benzyloxy group, is used as a topical drug for medical depigmentation. It is proposed to increase the excretion of melanin from melanocytes .

Future Directions

Research involving similar compounds often focuses on their potential applications in medicine and other fields. For example, protease-activated prodrugs are being explored for their potential in treating various diseases .

properties

IUPAC Name

3-ethoxy-5-iodo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNOIQDLUAIUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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